KRP-297 is a synthetic thiazolidinedione (TZD) derivative classified as a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). [ [], [], [], [] ] In scientific research, KRP-297 serves as a valuable tool for investigating the roles of PPARα and PPARγ in lipid and glucose metabolism, as well as their potential therapeutic applications in metabolic disorders. [ [], [], [], [], [] ]
Related Compounds
BRL-49,653 (Rosiglitazone)
Compound Description: BRL-49,653, also known as rosiglitazone, is a thiazolidinedione (TZD) derivative and a selective agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ). [, , , , ] It is marketed as Avandia for the treatment of type 2 diabetes. [] BRL-49,653 primarily exerts its antidiabetic effects by improving insulin sensitivity. [, , ]
Relevance: BRL-49,653 serves as a key comparator to KRP-297 in several studies. While both compounds belong to the TZD class and exhibit insulin-sensitizing activity, KRP-297 distinguishes itself by acting as a dual agonist of both PPAR-α and PPAR-γ, whereas BRL-49,653 primarily targets PPAR-γ. [, , ] This difference in receptor selectivity translates to distinct effects on lipid metabolism and body weight, with KRP-297 demonstrating potentially beneficial effects on lipid profiles and less impact on body weight gain compared to BRL-49,653. [, , , ]
MCC-555
Compound Description: MCC-555 is another thiazolidinedione compound under development for its antidiabetic properties. [] It exhibits a weaker binding affinity for PPAR-γ compared to BRL-49,653, leading to its classification as a PPAR-γ modulator rather than a full agonist. [] This nuanced activity profile suggests that MCC-555 may elicit cell-type-specific effects. []
Relevance: Similar to KRP-297, MCC-555 highlights the diversity within the TZD class and the potential for developing compounds with tailored PPAR-γ activity profiles. [] Both compounds were under development in Japan, reflecting a shared research interest in exploring novel TZDs for diabetes treatment. []
Ragaglitazar (DRF 2725, NNC 61-0029)
Compound Description: Ragaglitazar is a dual agonist of PPAR-α and PPAR-γ, exhibiting potent lipid-lowering and insulin-sensitizing effects in animal models. [, ] It demonstrates superior efficacy compared to both rosiglitazone and KRP-297 in lowering plasma glucose, triglycerides, and insulin levels. [] Ragaglitazar also improves lipid metabolism by reducing triglyceride synthesis and enhancing triglyceride clearance. []
Relevance: Ragaglitazar represents another example of a dual PPAR-α/γ agonist, similar to KRP-297. [] While both compounds target the same receptors, ragaglitazar shows a more pronounced pharmacological profile in preclinical studies, indicating potential differences in potency and efficacy. []
Pioglitazone
Compound Description: Pioglitazone is a thiazolidinedione and a selective agonist of PPAR-γ used clinically for treating type 2 diabetes. [] It improves insulin sensitivity and glycemic control, but its use is associated with potential side effects such as weight gain. []
Relevance: Pioglitazone serves as a clinically relevant PPAR-γ agonist for comparison with KRP-297 in studies investigating the effects of dual PPAR-α/γ activation on glucose homeostasis and insulin secretion. [] The combination of pioglitazone with bezafibrate, a PPAR-α agonist, was investigated to assess the potential benefits of dual PPAR activation on glucose-stimulated insulin secretion. []
Bezafibrate
Compound Description: Bezafibrate is a fibric acid derivative and a PPAR-α agonist primarily used for its lipid-lowering effects in treating hyperlipidemia. []
Relevance: Bezafibrate is investigated in combination with pioglitazone to evaluate the therapeutic potential of simultaneous PPAR-α and PPAR-γ activation. [] This combination therapy aims to leverage the complementary effects of both receptor pathways on glucose and lipid metabolism. []
Fenofibrate
Compound Description: Fenofibrate is another fibric acid derivative and a PPAR-α agonist, similar to bezafibrate, utilized for lowering serum triglyceride levels. []
Relevance: Fenofibrate serves as a comparator to both KRP-297 and rosiglitazone in studies investigating the distinct pharmacological effects of PPAR-α and PPAR-γ activation on lipid metabolism and body weight. []
WY-14,643
Compound Description: WY-14,643 is a potent and selective PPAR-α agonist. [] It serves as a reference compound in studies assessing the binding affinity of various ligands, including long-chain fatty acids and eicosanoids, for the human PPAR-α ligand-binding domain. []
Relevance: WY-14,643 is instrumental in elucidating the ligand-binding properties of PPAR-α, providing a benchmark for comparing the potency and selectivity of other PPAR-α ligands, including KRP-297. []
Long-chain fatty acids and eicosanoids
Compound Description: Long-chain fatty acids and eicosanoids are endogenous ligands for PPAR-α. [] They bind directly to the ligand-binding domain of PPAR-α and activate the receptor, influencing lipid metabolism and inflammatory responses. []
Relevance: These naturally occurring PPAR-α ligands highlight the physiological role of PPAR-α in lipid sensing and regulation. [] The discovery that they bind to PPAR-α with high affinity provides crucial insights into the receptor's activation mechanism and its role in mediating the biological effects of fatty acids. []
Fatty-acyl-CoA thioesters
Compound Description: Fatty-acyl-CoA thioesters are metabolic intermediates involved in various cellular processes, including fatty acid oxidation and lipid biosynthesis. [] They exhibit a unique interaction with PPAR-α and PPAR-γ, binding directly to the ligand-binding domains but failing to recruit the coactivator SRC-1, thereby inhibiting agonist-induced receptor activation. []
Relevance: The distinct binding mode and inhibitory effects of fatty-acyl-CoA thioesters on PPAR-α and PPAR-γ reveal a potential negative feedback mechanism for regulating receptor activity in response to changes in cellular lipid metabolism. [] This finding suggests a more complex interplay between PPARs and intracellular lipid signals than initially anticipated. []
Synthesis Analysis
The synthesis of KRP-297 involves several key steps:
Formation of the Thiazolidinedione Ring: This is typically achieved by reacting a substituted benzylamine with a thiazolidinedione derivative under basic conditions. The thiazolidinedione structure is crucial for the biological activity of the compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a reaction with a trifluoromethylating agent such as trifluoromethyl iodide, often under catalytic conditions to enhance reactivity.
Final Coupling Reaction: The last step involves coupling the intermediate with a substituted benzamide derivative under acidic conditions to yield the final product. This step is critical for achieving the desired pharmacological properties .
Technical Parameters
Solvents Used: Common solvents include dichloromethane and ethanol.
Catalysts: Lewis acids such as boron trifluoride and tetrabutylammonium hydrogen sulfate are frequently employed to facilitate reactions.
Temperature Control: Reactions are often conducted at low temperatures (around -30°C) to improve yields and selectivity .
Molecular Structure Analysis
The molecular structure of KRP-297 can be described as follows:
Core Structure: The compound features a thiazolidinedione ring, which is known for its biological activity.
Functional Groups:
A methoxy group (-OCH₃) attached to a benzene ring.
A trifluoromethyl group (-CF₃) that enhances lipophilicity and potentially increases biological activity.
The presence of these functional groups suggests that KRP-297 could interact with various biological targets, contributing to its pharmacological effects.
Chemical Reactions Analysis
KRP-297 participates in several chemical reactions typical for thiazolidinediones:
Nucleophilic Substitution Reactions: The presence of electrophilic centers in the molecule allows for nucleophilic attack by various reagents, facilitating further derivatization.
Condensation Reactions: The compound can undergo condensation with amines or other nucleophiles, leading to new derivatives that may possess enhanced activity or selectivity.
Hydrolysis and Decomposition: Under certain conditions, KRP-297 may hydrolyze, particularly at the thiazolidinedione moiety, affecting its stability and bioavailability .
Mechanism of Action
The mechanism of action for KRP-297 involves modulation of insulin signaling pathways:
Activation of PPARs (Peroxisome Proliferator-Activated Receptors): Thiazolidinediones like KRP-297 are known to activate PPARγ, which plays a crucial role in glucose metabolism and lipid storage.
Inhibition of Protein Tyrosine Phosphatases (PTPs): Research indicates that compounds similar to KRP-297 can inhibit PTPs, which are involved in insulin signaling pathways, thereby enhancing insulin sensitivity .
Anti-inflammatory Effects: By modulating inflammatory pathways, KRP-297 may contribute to reduced inflammation in metabolic disorders .
Physical and Chemical Properties Analysis
KRP-297 exhibits several notable physical and chemical properties:
Molecular Weight: 454.42 g/mol
Melting Point: Not extensively documented but expected to be within typical ranges for similar compounds.
Solubility: Likely soluble in organic solvents due to its hydrophobic groups (trifluoromethyl and methoxy).
Optical Activity
The compound is racemic, indicating that it exists as a mixture of enantiomers without defined stereocenters .
Applications
KRP-297 holds potential applications in various fields:
Diabetes Management: As a thiazolidinedione derivative, it may be used in treatments aimed at improving insulin sensitivity and glucose control.
Anti-inflammatory Agents: Due to its mechanism involving PPAR activation and inhibition of inflammatory pathways, it could serve as an anti-inflammatory agent.
Drug Development: Its unique structure makes it a candidate for further modifications leading to new therapeutic agents targeting metabolic disorders .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
KO947 is an ERK inhibitor (IC50 = <50 nM for ERK2). It is greater than 50-fold selective for ERK over a panel of 450 kinases. KO947 reduces phosphorylation of the ERK target p90 ribosomal S6 kinase (RSK) in A375 cancer cells containing constitutively active B-RAFV600E with an IC50 value of less than 250 nM. It inhibits proliferation of A375 cells, as well as mutant K-Ras-expressing HCT116 and H358 cancer cell lines (IC50s = 50-250 nM for all). KO-947 is a potent and selective ERK inhibitor with slow dissociation kinetics. KO-947 showed potent inhibition of ERK signaling pathways and proliferation of tumor cells exhibiting dysregulation of MAPK pathway, including mutations in BRAF, NRAS or KRAS. KO-947 also inhibits MAPK signaling and cell proliferation in preclinical models that are resistant to BRAF and MEK inhibitors. KO-947 induces tumor regressions in BRAF or RAS mutated tumor models as well as in tumor models lacking BRAF/RAS mutations but characterized by other dysregulation of the MAPK pathway.